![molecular formula C14H19N3 B11787676 (S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclopentyl Substitution:
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced via reductive amination or other suitable chiral synthesis methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the cyclopentyl group.
Reduction: Reduction reactions can occur at the imine or amine functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials.
Biology
Enzyme Inhibition: Some benzimidazole derivatives are known to inhibit specific enzymes, making them potential drug candidates.
Antimicrobial Activity: These compounds can exhibit antibacterial, antifungal, and antiviral properties.
Medicine
Therapeutic Agents:
Industry
Agriculture: Used as fungicides or pesticides.
Pharmaceuticals: Active ingredients in various medications.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
1-Cyclopentylbenzimidazole: Lacks the ethanamine moiety.
(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)propanamine: Similar structure with a propanamine group instead of ethanamine.
Uniqueness
(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral center and the combination of the cyclopentyl and ethanamine groups, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(1S)-1-(1-cyclopentylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H19N3/c1-10(15)14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,15H2,1H3/t10-/m0/s1 |
Clave InChI |
BDQPRJOTEZKHSJ-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=NC2=CC=CC=C2N1C3CCCC3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3CCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


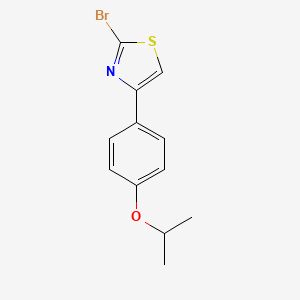
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)


![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
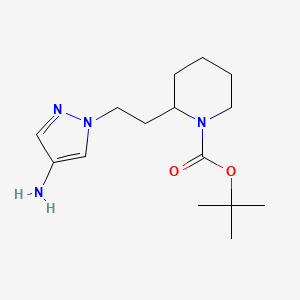
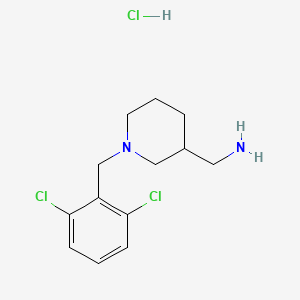
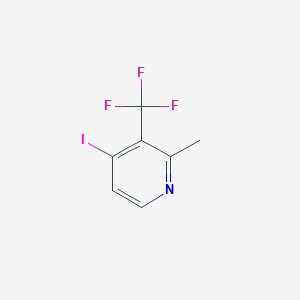


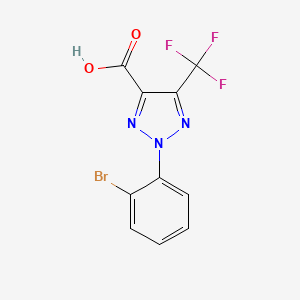

![6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B11787664.png)
